molecular formula C14H10Br2N4O B15215611 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one CAS No. 91539-11-6

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one

Katalognummer: B15215611
CAS-Nummer: 91539-11-6
Molekulargewicht: 410.06 g/mol
InChI-Schlüssel: DYMOCEGOHIWORA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a synthetic brominated quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinone scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . This compound serves as a key intermediate for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and pain management. Specific studies on closely related 6-bromo-3-aminoquinazolin-4(3H)-one compounds have demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative microorganisms, with zone of inhibition values comparable to or exceeding standard antibacterial drugs . Furthermore, such derivatives have exhibited significant in vivo analgesic efficacy in standard acetic acid-induced writhing models, showcasing potential for central nervous system-related research . The structural motif of the quinazolinone core is also found in compounds under investigation for anticancer applications, including those targeting multiple tyrosine protein kinases such as EGFR, HER2, and VEGFR2, which are critical in cell proliferation and angiogenesis pathways . Researchers value this compound for its potential as a versatile building block in organic synthesis, enabling the generation of a greater number of biologically active candidates for pharmacological screening . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

91539-11-6

Molekularformel

C14H10Br2N4O

Molekulargewicht

410.06 g/mol

IUPAC-Name

3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one

InChI

InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19)

InChI-Schlüssel

DYMOCEGOHIWORA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms into the quinazoline ring.

    Amination: Substitution of an amino group at specific positions.

    Coupling Reaction: Formation of the final compound through coupling of intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the bromine atoms or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a quinazolinone derivative known for its potential use in medicinal chemistry. Applications for this compound span various fields, including drug development and therapeutic applications.

Biological Activities
Quinazoline derivatives exhibit a range of biological activities, such as analgesic, anti-inflammatory, anticancer, and antimicrobial effects .

  • Antimicrobial Activity Some compounds sharing structural similarities with 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one, such as 6-bromoquinazolin-4-one, have demonstrated antimicrobial activity.
  • Anticancer Properties Other related compounds, like 2-aminoquinazoline, have shown anticancer properties.
  • Anti-inflammatory Effects Certain 4-aminoquinazolines exhibit anti-inflammatory effects.
  • Analgesic Activity Studies suggest that some quinazolinone derivatives possess analgesic activities . For example, 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one has shown higher analgesic activity compared to indomethacin in mice .

Potential Applications
The presence of amino and bromo groups in 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one contributes to its potential pharmacological properties. Its unique structure makes it a candidate for investigation in drug development and therapeutic applications.

Structural Comparison
The compound's specific substitutions may enhance its biological activity or selectivity against certain targets. The table below shows the structural similarities with 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one:

Compound NameStructure FeaturesBiological Activity
6-Bromoquinazolin-4-oneLacks amino substitution; simpler structureAntimicrobial activity
2-AminoquinazolineContains an amino group; different substitution patternAnticancer properties
4-AminoquinazolinesVarying substitutions on the quinazoline coreAnti-inflammatory effects
7-AminoquinazolinAdditional amino group at position 7Potential neuroprotective effects

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthesis : Bromination at position 6 is commonly achieved using bromine in acetic acid , while the 2-position substituent (e.g., aryl or alkyl groups) is introduced via cyclization or nucleophilic substitution .
  • Yield : Higher yields (75%) are reported for compounds with hydrazine-mediated cyclization , compared to direct bromination (55%) .

Pharmacological Activity

Key Observations :

  • Analgesic Activity: The o-aminophenyl substituent (as in ) enhances analgesic efficacy, likely due to improved receptor interactions.
  • Antimicrobial Activity : Methyl and halogenated aryl groups (e.g., 2-CF₃Ph in ) increase lipophilicity, enhancing membrane penetration .

Physicochemical Properties

  • Lipophilicity : The target compound’s dual bromination and 4-bromophenyl group increase logP compared to analogs like 6-bromo-2-methyl derivatives (C logP: ~3.5 vs. ~2.8) .
  • Solubility: Hydroxy or amino groups (e.g., 3-OH in ) improve aqueous solubility, whereas bromine and aryl substituents reduce it .

Structure-Activity Relationships (SAR)

Position 6 Bromine : Critical for bioactivity; removal reduces antimicrobial potency .

Position 2 Substituents :

  • Aryl groups (e.g., 4-BrPh, o-NH₂Ph) enhance receptor binding via π-π stacking .
  • Methyl groups lower steric hindrance, favoring enzyme inhibition .

Position 3 Modifications: 3-Amino groups are essential for cytotoxicity in anticancer analogs . Hydroxy or alkyl substitutions alter metabolic stability .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • IR : Confirm C=O (1705 cm⁻¹), C=N (1647 cm⁻¹), and C-Br (528 cm⁻¹) stretches .
    • NMR : Analyze ¹H (δ 7.39–8.11 ppm for aromatic protons) and ¹³C signals in DMSO-d₆ to verify substitution patterns .
  • Mass Spectrometry : Use GC-MS (70 eV) to confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 42.1%, H: 2.5%, N: 14.7%) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Solvent Choice : Replace pyridine with DMF for better solubility of brominated intermediates .
  • Stoichiometry : Adjust hydrazine hydrate molar ratio (1:1.2 for benzoxazinone:hydrazine) to minimize side products .
  • Temperature Control : Maintain reflux at 125°C (±2°C) to balance reaction rate and decomposition .
  • Catalysis : Introduce acetic acid (1–2 drops) to accelerate cyclization .

Validation : Compare yields via HPLC purity checks and replicate trials .

Advanced: What strategies address discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., variable antimicrobial vs. anti-inflammatory potency) arise from:

  • Substituent Effects : Bromine at position 6 enhances electrophilicity, altering target binding .
  • Assay Variability : Standardize assays (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) .
  • Control Experiments : Include positive controls (e.g., ibuprofen for COX-2) and validate cell lines (e.g., MCF-7 for anticancer activity) .

Case Study : Inconsistent analgesic results may stem from varying pain models (e.g., tail-flick vs. acetic acid writhing) .

Advanced: How to design structure-activity relationship (SAR) studies for bromine substitution?

Methodological Answer:

  • Positional Isomers : Synthesize 6-bromo vs. 8-bromo derivatives (e.g., 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one) to compare bioactivity .
  • Functional Group Swaps : Replace bromine with chlorine or methoxy groups to assess electronic effects on receptor binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Data Analysis : Correlate IC₅₀ values (e.g., antitumor activity) with Hammett σ constants for substituents .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons (e.g., δ 7.45–7.60 ppm) .
  • Crystallography : Perform X-ray diffraction to confirm regiochemistry of bromine and amine groups .
  • Cross-Validation : Compare experimental IR stretches with computational spectra (DFT/B3LYP/6-31G**) .

Example : Misassignment of C=O in IR (1705 cm⁻¹ vs. 1680 cm⁻¹) can arise from hydrogen bonding—check via solvent-dependent studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.